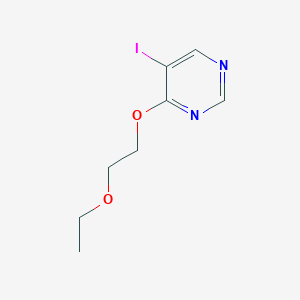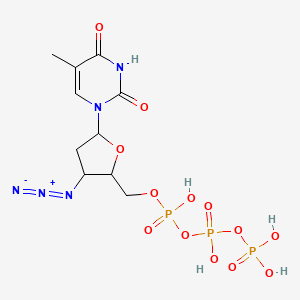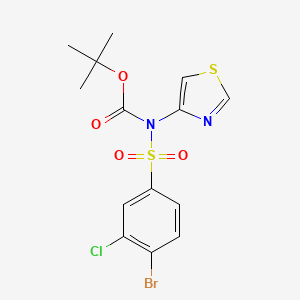![molecular formula C15H12O B12075335 (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound that consists of an ethynyl group attached to a biphenyl structure, with a methanol group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 4-bromo-1,1’-biphenyl with ethynylmagnesium bromide, followed by a Grignard reaction to introduce the methanol group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce ethyl-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the methanol group.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group.
4-Biphenylmethanol: Lacks the ethynyl group but has a similar biphenyl structure with a methanol group.
Uniqueness
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both the ethynyl and methanol groups, which provide distinct reactivity and interaction capabilities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H12O |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
[4-(4-ethynylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h1,3-10,16H,11H2 |
Clave InChI |
SBHSZRALQUDITM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


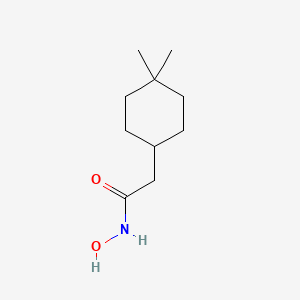
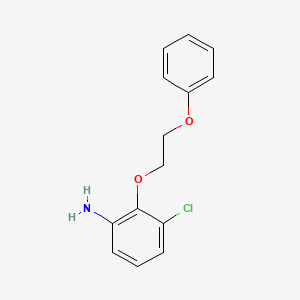
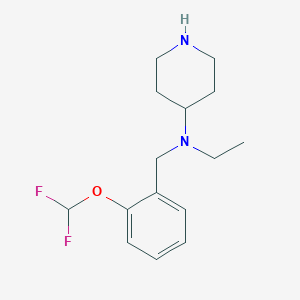
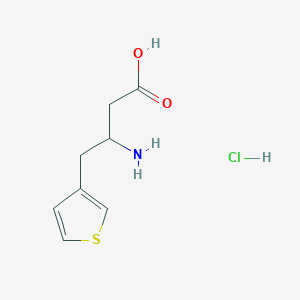
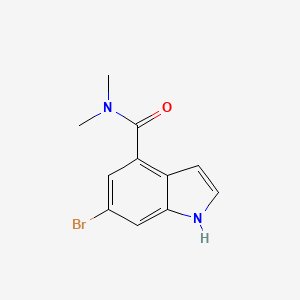
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)



